molecular formula C19H22N2O3 B3862008 N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide

N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide

Cat. No. B3862008
M. Wt: 326.4 g/mol
InChI Key: NKZWAUXPSDPBMX-UHFFFAOYSA-N
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Description

N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is a chemical compound that belongs to the class of furan derivatives. It is also known as FURA-2 or F2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is not fully understood. However, it is known to interact with various ion channels and neurotransmitter receptors in cells. It has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and muscle contraction. It also binds to GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has neuroprotective effects by preventing oxidative stress and inflammation in neurons. In addition, it has been shown to enhance insulin secretion and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is its fluorescent properties, which make it an excellent tool for imaging calcium ions in cells. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in some experimental setups.

Future Directions

There are several future directions for the research on N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide. One potential area of investigation is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new fluorescent probes based on the structure of N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide for the detection of other ions and molecules in cells. Finally, the mechanism of action of this compound could be further elucidated by studying its interactions with ion channels and neurotransmitter receptors in more detail.
In conclusion, N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and fluorescent probes for various applications.

Scientific Research Applications

N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In biochemistry, it has been used as a fluorescent probe for the detection of calcium ions in cells. In pharmacology, it has been studied for its effects on ion channels and neurotransmitter receptors.

properties

IUPAC Name

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17(15-9-4-3-5-10-15)18(21-12-6-1-2-7-13-21)20-19(23)16-11-8-14-24-16/h3-5,8-11,14,18H,1-2,6-7,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWAUXPSDPBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
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N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
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N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
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N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
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N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide
Reactant of Route 6
N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide

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